molecular formula C16H25NO2 B4002910 3-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine

3-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine

Cat. No.: B4002910
M. Wt: 263.37 g/mol
InChI Key: DCDAFJIPLAOGCH-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.188529040 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antidepressant Activity

Several derivatives of 3-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine have been synthesized and evaluated for antidepressant activity. One study focused on the synthesis of rigid analogues of a known SSRI (Selective Serotonin Reuptake Inhibitor), evaluating their effect on gross behavior, antireserpine, and anorexigenic activity. Some compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, suggesting their potential in antidepressant drug development (Kumar et al., 2004).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been determined, providing insights into their molecular conformations. The analysis of the angle of inclination between the phenoxycarbonyl ring and the piperidine ring mean plane in these compounds contributes to understanding their molecular interactions and stability (Raghuvarman et al., 2014).

Chemical Synthesis Techniques

Research has explored efficient synthesis methods for producing highly functionalized tetrahydropyridines, a structural feature present in many biologically active compounds, including this compound derivatives. These methods offer valuable tools for the synthesis of new compounds with potential therapeutic applications (Zhu et al., 2003).

Antioxidant Applications in Polymers

A study on the synthesis and characterization of hindered-phenol-containing amine moieties, similar in structure to this compound, explored their performance as antioxidants in polypropylene copolymers. The presence of phenolic and amino groups was found to significantly influence the thermal stability of these polymers, highlighting the compound's utility in enhancing polymer durability (Desai et al., 2004).

Properties

IUPAC Name

3-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15-6-5-9-17(14-15)10-11-18-12-13-19-16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAFJIPLAOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.